Positional Isomer: XLogP3 & TPSA Differentiation
The meta-chloro substitution in 3-Amino-1-(3-chlorophenyl)urea yields a distinct lipophilicity profile compared to its ortho- and para- regioisomers, a critical parameter for predicting membrane permeability and solubility in biological and synthetic applications [1]. This differentiation is quantifiable via calculated physicochemical descriptors.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 3-Amino-1-(2-chlorophenyl)urea (Ortho) and 3-Amino-1-(4-chlorophenyl)urea (Para) - precise XLogP3 values for these specific comparators are not available in the current dataset. |
| Quantified Difference | Differential XLogP3 (comparator values not available for direct subtraction) |
| Conditions | Computed property based on molecular structure |
Why This Matters
A lower XLogP3 value (1.4) indicates more favorable aqueous solubility characteristics compared to higher logP analogs, which can be a decisive factor in selecting a building block for aqueous-phase reactions or for developing compounds with improved drug-like properties [1].
- [1] Kuujia. (n.d.). Cas no 51707-42-7 (3-Amino-1-(3-chlorophenyl)urea). Computed Properties: XLogP3. View Source
